19-Norpregnane-3,17-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

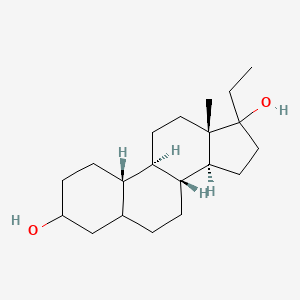

19-Norpregnane-3,17-diol, also known as this compound, is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. How can researchers differentiate between structural isomers of 19-norpregnane derivatives in analytical workflows?

Methodological Answer:

- Chromatographic separation (e.g., HPLC or GC) coupled with mass spectrometry (MS) is critical. For example, isomers like (17α)-19-norpregn-5-en-20-yne-3,17-diol and its 3-acetyl derivatives can be resolved using reversed-phase C18 columns with gradient elution (methanol/water) .

- Nuclear Magnetic Resonance (NMR) spectroscopy is essential for stereochemical confirmation. For instance, the axial vs. equatorial orientation of hydroxyl groups at C3 and C17 can be distinguished via 1H and 13C NMR chemical shifts .

Q. What protocols are recommended for synthesizing 19-norpregnane-3,17-diol derivatives with high radiochemical purity?

Methodological Answer:

- Use no-carrier-added (NCA) iodination with sodium iodide and Chloramine-T in THF/phosphate buffer (pH 7.0) to synthesize radiolabeled derivatives like (17α,20E)-21-[125I]iodo-19-norpregna-1,3,5(10),20-tetraene-3,17-diol. This achieves ~50% radiochemical yield and >95% purity .

- Purification via preparative thin-layer chromatography (TLC) or solid-phase extraction (SPE) ensures removal of unreacted precursors .

Q. How should researchers detect this compound metabolites in biological matrices for doping studies?

Methodological Answer:

- Hydrolysis (β-glucuronidase/sulfatase treatment) is required to cleave glucuronide/sulfate conjugates of metabolites like 19-norandrosterone and 19-noretiocholanolone .

- Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with electron ionization (EI) for quantification. Target ions include m/z 420 (for 19-norandrosterone) and m/z 434 (for 19-noretiocholanolone) .

Advanced Research Questions

Q. How do contradictory findings arise in metabolic studies of 19-norpregnane derivatives, and how can they be resolved?

Methodological Answer:

- Contradictions often stem from inter-individual variability in sulfation vs. glucuronidation pathways. For example, 19-norepiandrosterone is exclusively sulfated, while others are glucuronidated, leading to discrepancies in excretion profiles .

- Longitudinal studies with controlled dosing and isotope-labeled internal standards (e.g., 13C or 2H) can normalize variability in urine matrix effects .

Q. What experimental strategies optimize receptor-binding assays for 19-norpregnane derivatives targeting estrogen receptors (ERs)?

Methodological Answer:

- Tissue distribution studies in animal models (e.g., rats) using radiolabeled derivatives (e.g., 125I-19-norpregnane) reveal target-to-nontarget ratios. For example, 11β-methoxy substitutions enhance ER affinity in uterine tissue by 30% compared to unmodified analogs .

- Competitive binding assays with 3H-estradiol as a tracer and ER-positive cell lines (e.g., MCF-7) quantify IC50 values. Structural modifications (e.g., acetyl groups at C3/C17) reduce nonspecific binding .

Q. How can researchers address challenges in quantifying low-abundance 19-norpregnane metabolites in longitudinal studies?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) improves sensitivity for metabolites like 19-norandrosterone sulfates, which persist at trace levels post-excretion .

- Stochastic dynamic modeling of metabolite decay rates (e.g., using NONMEM or Monolix) accounts for inter-subject variability in clearance .

Q. Data Contradiction Analysis

Table 1: Key Metabolites of 19-Norpregnane Derivatives and Analytical Challenges

| Metabolite | Conjugation Type | Detection Window | Common Contradictions | Resolution Strategy |

|---|---|---|---|---|

| 19-Norandrosterone | Glucuronide | 7–14 days | Variable recovery in hydrolysis | Use dual-enzyme hydrolysis |

| 19-Noretiocholanolone | Glucuronide | 7–14 days | Cross-reactivity in immunoassays | Confirm via GC-MS/MS |

| 19-Norepiandrosterone | Sulfate | >14 days | Low ionization efficiency in GC-MS | Derivatize with MSTFA |

属性

分子式 |

C20H34O2 |

|---|---|

分子量 |

306.5 g/mol |

IUPAC 名称 |

(8R,9R,10S,13S,14S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13?,14?,15-,16+,17+,18-,19-,20?/m0/s1 |

InChI 键 |

GUBNWXDDDXQJOQ-HTEKJDCLSA-N |

手性 SMILES |

CCC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@H]3CCC(C4)O)C)O |

规范 SMILES |

CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O |

同义词 |

17 alpha-ethyl-5 xi-estrane-3 xi,17 beta-diol 17 alpha-ethyl-5 xi-estrane-3 xi,17 beta-diol, (3alpha,5alpha,17alpha)-isomer 17-E-5-E-3,17-DO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。